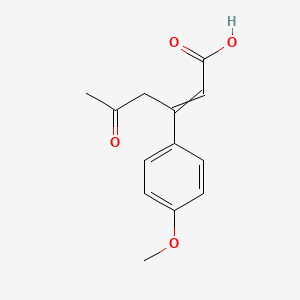![molecular formula C11H20O3Si B14471164 Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- CAS No. 71808-68-9](/img/structure/B14471164.png)
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy-: is an organosilicon compound that features a cyclopentadienyl group attached to a propyl chain, which is further bonded to a silicon atom with three methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- typically involves the reaction of a cyclopentadienyl derivative with a suitable silane precursor. One common method is the hydrosilylation reaction, where a cyclopentadienylpropene reacts with trimethoxysilane in the presence of a catalyst, such as platinum or rhodium complexes. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of fixed bed reactors with supported catalysts can also enhance the efficiency of the process. The choice of catalyst and reaction conditions is crucial to optimize the production and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form silanol groups.
Reduction: The compound can be reduced to form silane derivatives with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Scientific Research Applications
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: The compound is used in the production of advanced materials, such as coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mechanism of Action
The mechanism by which Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- exerts its effects involves the interaction of the silicon atom with various molecular targets. The methoxy groups can undergo hydrolysis to form silanol groups, which can then participate in condensation reactions to form siloxane bonds. These reactions are crucial for the compound’s ability to modify surfaces and enhance material properties.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: An organosilicon compound with three methoxy groups attached to a silicon atom. It is commonly used in the production of silicone materials.
Cyclopentadienyltris(dimethylamino)zirconium(IV): A compound with a cyclopentadienyl group and three dimethylamino groups attached to a zirconium atom.
Uniqueness
Silane, [3-(2,4-cyclopentadien-1-yl)propyl]trimethoxy- is unique due to the presence of both a cyclopentadienyl group and methoxy groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various applications, particularly in materials science and surface modification.
Properties
CAS No. |
71808-68-9 |
|---|---|
Molecular Formula |
C11H20O3Si |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
3-cyclopenta-2,4-dien-1-ylpropyl(trimethoxy)silane |
InChI |
InChI=1S/C11H20O3Si/c1-12-15(13-2,14-3)10-6-9-11-7-4-5-8-11/h4-5,7-8,11H,6,9-10H2,1-3H3 |
InChI Key |
RJBMHACAOZWSRH-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCC1C=CC=C1)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


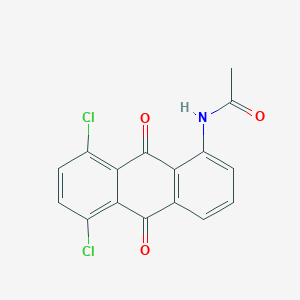
![1-{4-[(1E)-3-(Hydroxymethyl)-3-methyltriaz-1-en-1-yl]phenyl}ethan-1-one](/img/structure/B14471097.png)
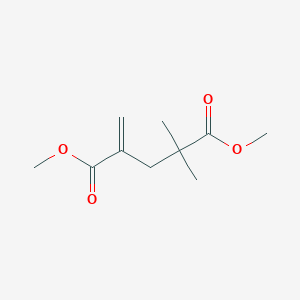
![({5-[(Triphenylmethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B14471107.png)
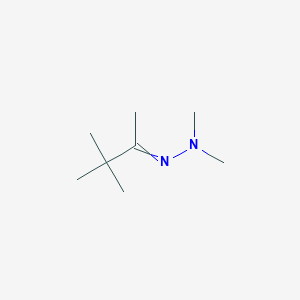

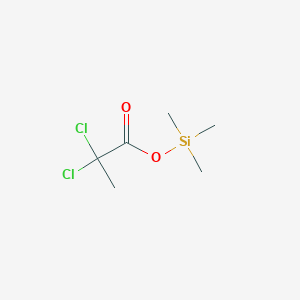
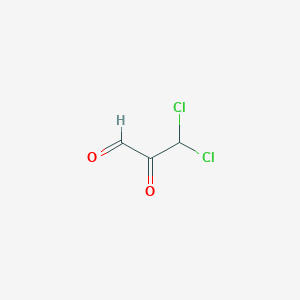

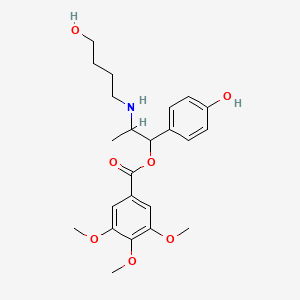
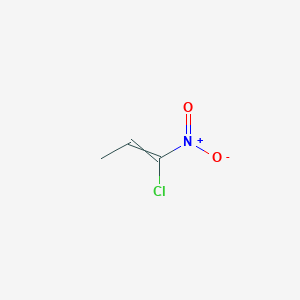
![1-{2-[2-(Benzylsulfanyl)phenyl]hydrazinylidene}naphthalen-2(1H)-one](/img/structure/B14471146.png)

